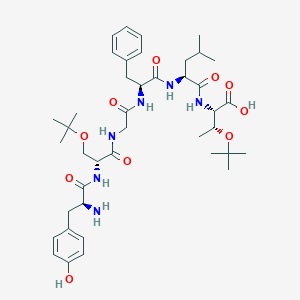

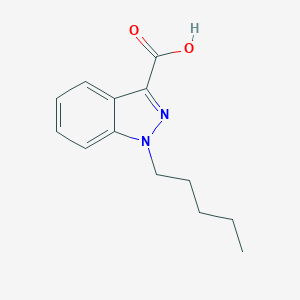

1-Pentyl-1H-Indazol-3-carbonsäure

Übersicht

Beschreibung

1-Pentyl-1H-indazole-3-carboxylic Acid is a synthetic intermediate used in the synthesis of N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide . This compound is a cannabinoid indazole compound that can potentially be used for treating pain and nausea, stimulating appetite, and inducing a positive mood change .

Synthesis Analysis

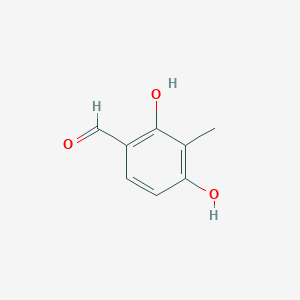

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Chemical Reactions Analysis

The synthesis of 1H-indazole-3-carboxylic Acid derivatives involves a diazotization reaction . This reaction is highly efficient and provides a concise route to synthesize 1H-indazole-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis

1-Pentyl-1H-indazole-3-carboxylic acid has a molecular formula of C13H16N2O2 and an average mass of 232.278 Da . It has a density of 1.2±0.0 g/cm3, a boiling point of 412.4±0.0 °C at 760 mmHg, and a flash point of 203.2±0.0 °C . It also has a molar refractivity of 65.9±0.0 cm3, and a polar surface area of 55 Å2 .Wissenschaftliche Forschungsanwendungen

Synthese von Derivaten

1-Pentyl-1H-Indazol-3-carbonsäure kann als synthetisches Zwischenprodukt bei der Herstellung verschiedener Derivate verwendet werden . Die Methode für diese Synthese ist betrieblich einfach, mit milden Reaktionsbedingungen, schnellen Reaktionsraten, hohen Ausbeuten und einem breiten Substratspektrum .

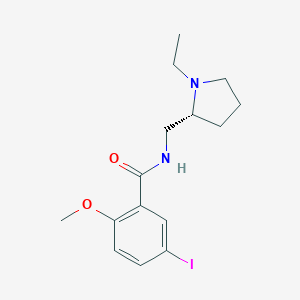

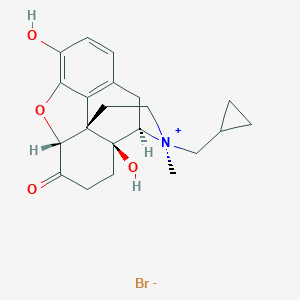

Herstellung von Medikamenten

Diese Verbindung wurde bei der erfolgreichen Synthese von Medikamenten wie Granisetron und Lonidamin verwendet . Diese Medikamente wurden unter Verwendung eines Protokolls synthetisiert, das die direkte Umwandlung von ortho-Aminobenzacetamid und ortho-Aminobenzacetat in die entsprechenden 1H-Indazol-3-carbonsäurederivate umfasste .

Forschung in der medizinischen Chemie

Indazolhaltige heterozyklische Verbindungen, zu denen this compound gehört, haben eine Vielzahl von medizinischen Anwendungen . Sie können als Antihypertensiva, Antitumormittel, Antidepressiva, entzündungshemmende und antibakterielle Mittel eingesetzt werden .

Inhibitoren der Phosphoinositid-3-Kinase δ

Indazole können auch als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .

Entwicklung synthetischer Ansätze

Die Verbindung wurde bei der Entwicklung neuer synthetischer Ansätze für 1H- und 2H-Indazole verwendet . Diese Strategien umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .

Verwendung in der organischen Synthese

This compound wird als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1

Wirkmechanismus

Target of Action

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic intermediate used in the synthesis of various cannabinoid indazole compounds . The primary targets of these compounds are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

It is known that cannabinoids typically exert their effects by binding to and activating the cb1 and cb2 receptors . This interaction triggers a series of intracellular events, leading to changes in cell function.

Biochemical Pathways

Activation of the cb1 and cb2 receptors by cannabinoids can influence several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the mitogen-activated protein kinase (mapk) pathway, and the phosphoinositide 3-kinase (pi3k) pathway . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The solubility of the compound in various solvents such as dmf, dmso, ethanol, and methanol has been reported . These properties can influence the compound’s bioavailability and its ability to reach its target receptors in the body.

Result of Action

Cannabinoids that target the cb1 and cb2 receptors can have various effects, including pain relief, appetite stimulation, and mood enhancement . It’s important to note that the specific effects can vary depending on the specific cannabinoid compound and its affinity for the CB1 and CB2 receptors.

Action Environment

The action, efficacy, and stability of 1-Pentyl-1H-indazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with the CB1 and CB2 receptors.

Safety and Hazards

Zukünftige Richtungen

1-Pentyl-1H-indazole-3-carboxylic Acid is a useful synthetic intermediate in the synthesis of cannabinoid indazole compounds . These compounds have potential therapeutic applications such as treating pain and nausea, stimulating appetite, and inducing a positive mood change . Therefore, future research may focus on exploring these therapeutic applications further.

Biochemische Analyse

Biochemical Properties

The predominant metabolic pathway for 1-Pentyl-1H-indazole-3-carboxylic acid is ester hydrolysis yielding a wide variety of N-pentylindazole-3-carboxylic acid metabolites . Ten metabolites for 1-Pentyl-1H-indazole-3-carboxylic acid were identified, with the majority generated by hydroxylation, carbonylation, and carboxylation with or without glucuronidation .

Cellular Effects

The cellular effects of 1-Pentyl-1H-indazole-3-carboxylic acid are not well known . Synthetic cannabinoids, to which 1-Pentyl-1H-indazole-3-carboxylic acid belongs, are known to bind to cannabinoid receptor type 1 (CB 1) and cannabinoid receptor type 2 (CB 2), and are expected to have cannabis-like effects .

Molecular Mechanism

It is known that synthetic cannabinoids bind to cannabinoid receptors, which may lead to various physiological effects .

Temporal Effects in Laboratory Settings

It is known that synthetic cannabinoids can have long-term effects on cellular function .

Dosage Effects in Animal Models

Synthetic cannabinoids are known to have varying effects at different dosages .

Metabolic Pathways

1-Pentyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. The predominant metabolic pathway is ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites .

Transport and Distribution

The transport and distribution of 1-Pentyl-1H-indazole-3-carboxylic acid within cells and tissues are not well known. Synthetic cannabinoids are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 1-Pentyl-1H-indazole-3-carboxylic acid is not well known. Synthetic cannabinoids are known to be localized in various subcellular compartments .

Eigenschaften

IUPAC Name |

1-pentylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNDVXVERSIHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?

A1: 1-pentyl-1H-indazole-3-carboxylic acid is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)